![molecular formula C10H10N2O B1372605 6-Amino-3-methyl-1,2-dihydroquinolin-2-one CAS No. 1018652-50-0](/img/structure/B1372605.png)
6-Amino-3-methyl-1,2-dihydroquinolin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” would include a quinoline backbone with an amino group at the 6-position and a methyl group at the 3-position . The exact structure can influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” are not specified in the literature I found. Such properties could include melting point, boiling point, solubility, and stability .Scientific Research Applications
Antimicrobial Activity
Compounds in the quinoline class have been shown to possess antimicrobial properties. For example, certain derivatives have demonstrated good antibacterial activity compared with reference drugs . It’s plausible that “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” could be researched for its potential as an antimicrobial agent.
Antioxidant Properties
Quinoline derivatives have also been associated with antioxidant activities. Studies on similar compounds have explored their capacity to act as antioxidants , which suggests that “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” might be investigated for this property as well.
Corrosion Inhibition
Another application could be in the field of corrosion inhibition. Related compounds have been used to prevent mild steel against corrosion in acidic solutions . The compound may serve as a corrosion inhibitor in similar contexts.
Synthesis of Heterocycles
Quinolones are known for their role in the synthesis of various heterocyclic compounds . “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” could be a precursor or intermediate in the synthesis of four-membered to seven-membered heterocycles with unique biological activities.
Therapeutic Potential
The therapeutic potential of quinoline derivatives is a significant area of research. Some derivatives have been studied for their efficacy in treating various health conditions . This compound may be explored for its potential therapeutic applications.
Mechanism of Action
Target of Action
Quinolinone derivatives, a class to which this compound belongs, are known to interact with various cellular targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
It’s worth noting that quinolinone derivatives often exert their effects by binding to their target proteins, thereby modulating their activity .
Biochemical Pathways
Quinolinone derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.63 (iLOGP) and 0.57 (XLOGP3) .
Result of Action
Quinolinone derivatives are known to have diverse effects at the molecular and cellular levels, depending on their specific targets .
properties
IUPAC Name |
6-amino-3-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJQAOVIGICVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018652-50-0 |
Source
|
Record name | 6-amino-3-methyl-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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